molecular formula C8H5F4NO B1625682 1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone CAS No. 214288-07-0

1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone

Cat. No. B1625682
CAS RN: 214288-07-0
M. Wt: 207.12 g/mol
InChI Key: YWPZGQVYRTUGEL-UHFFFAOYSA-N
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Description

“1-(2-Amino-5-fluorophenyl)ethanone” is a chemical compound with the CAS Number: 2343-25-1. It has a molecular weight of 153.16 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for “1-(2-Amino-5-fluorophenyl)ethanone” is 1S/C8H8FNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3 .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm^3 . Its boiling point is 264.2±20.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 50.2±3.0 kJ/mol . The flash point is 113.6±21.8 °C . The index of refraction is 1.548 . The molar refractivity is 40.5±0.3 cm^3 .

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Synthesis and Antimicrobial Screening : A study by Bonacorso et al. (2018) explored the synthesis of various derivatives of 1-(2-amino-5-fluorophenyl)-2,2,2-trifluoroethanone, demonstrating its potential in the creation of new heterocycles with antimicrobial activity, though the results were not significant against bacteria and fungi at certain concentrations (Bonacorso et al., 2018).

Chemical Synthesis and Characterization

  • Fluorinated Polyimides : Tao et al. (2009) and Yin et al. (2005) conducted studies on the synthesis of fluorinated polyimides using derivatives of 1-(2-amino-5-fluorophenyl)-2,2,2-trifluoroethanone. These polyimides exhibited good thermal stability, optical transparency, and mechanical properties, highlighting the compound's role in materials science (Tao et al., 2009); (Yin et al., 2005).

Safety and Hazards

The compound has been classified with the signal word "Warning" . The hazard statements include H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

1-(2-amino-5-fluorophenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPZGQVYRTUGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476532
Record name 1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone

CAS RN

214288-07-0
Record name 1-(2-Amino-5-fluorophenyl)-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice-cooled solution of 4.0 g of N-(4-fluorophenyl)-2,2-dimethylpropanamide in 80 mL of dry THF was added dropwise over 30 min 30.8 mL of a 1.6 M solution of n-butyllithium in hexane. After addition was complete, the reaction mixture was stirred an additional 1 h at 0° after which time 5.63 mL of ethyl trifluoroacetate was added quickly dropwise. The cooling bath was removed and the reaction was allowed to proceed at ambient temperature for 40 min. The reaction was quenched by the addition of aqueous ammonium chloride and the reaction mixture was partitioned between ether and water. The ether layer was washed with brine, dried and evaporated to 6.29 g of the title compound as an orange oil. The bulk of this material (6.0 g) was dissloved in ethylene glycol dimethyl ether, 30 mL of 6N HCl was added nd the mixture was heated at reflux for 1.5 h. The cooled reaction mixture was diluted with water, and made basic by the addition of solid sodium carbonate. This was extracted with ether, and the combined extacts were dried and evaporated. The residue was purified by column chromatography over silica gel (elution with 10-20% ethyl acetate in hexanes) affording 2.10 g of the title compound as an orange solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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